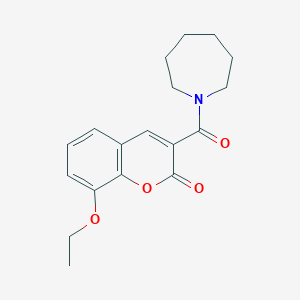

3-(azepane-1-carbonyl)-8-ethoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the azepane ring, followed by the introduction of the carbonyl group to form the azepane-1-carbonyl. The chromen-2-one could be synthesized separately, possibly through a condensation reaction of a phenol and a beta-keto ester. The ethoxy group could be introduced through a Williamson ether synthesis or another etherification reaction. Finally, the azepane-1-carbonyl and the 8-ethoxy-2H-chromen-2-one could be combined through a nucleophilic acyl substitution or another suitable reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring would introduce some strain into the molecule due to its seven-membered structure, and the chromen-2-one structure would have conjugated pi bonds, giving it interesting electronic properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo nucleophilic acyl substitution reactions, and the chromen-2-one structure could undergo electrophilic aromatic substitution reactions. The ethoxy group could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any stereochemistry. Some general predictions can be made based on its functional groups: it would likely be a solid at room temperature, and due to the presence of multiple polar groups, it would likely be somewhat soluble in polar solvents .Scientific Research Applications

Synthesis Methods and Chemical Reactions

- Gold-Catalyzed Synthesis of 2-Substituted Azepanes : A study reported the strategic use of both soft gold(I) and hard gold(III) catalysts to afford azepanes from propargylic alcohols in one pot, highlighting a method that could potentially be applied to synthesize related azepane-carbonyl compounds (Morita et al., 2016).

Properties and Applications

- Carbonaceous Membranes for Separation : A novel combination of a crosslinker with poly (aryl ether ketone) formed a semi-interpenetrating network as a precursor for carbon membranes, which demonstrated excellent olefin/paraffin separation performance. This study's approach to creating carbon membranes could offer insights into developing materials with specific functionalities, including those related to azepane-carbonyl compounds (Chng et al., 2009).

Catalytic Activity and Molecular Interactions

- Lanthanide(III) Azepane Dithiocarbamate Complexes : A series of lanthanide(III) azepane dithiocarbamate complexes were synthesized, structurally characterized, and their catalytic activity in the trimethylsilylcyanation of carbonyl compounds was screened. These findings could suggest potential catalytic roles for azepane-carbonyl derivatives in similar reactions (Pitchaimani et al., 2013).

Novel Compounds and Potential Biomedical Applications

- Synthesis of Substituted Furo[3,2-c]chromen-4-ones : An efficient synthesis method for biologically intriguing structures that could have broad applications in biomedical-program structures was developed via a four-component reaction. This methodology could be relevant to exploring the biological activity of azepane-carbonyl-chromene compounds (Zhou et al., 2013).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It’s important to use personal protective equipment and work in a well-ventilated area. Without specific information on this compound, it’s difficult to predict its exact hazards, but many organic compounds can be irritants or harmful if ingested .

properties

IUPAC Name |

3-(azepane-1-carbonyl)-8-ethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-2-22-15-9-7-8-13-12-14(18(21)23-16(13)15)17(20)19-10-5-3-4-6-11-19/h7-9,12H,2-6,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXGFSMOODRPTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepane-1-carbonyl)-8-ethoxy-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2760679.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2760680.png)

![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-methylbenzoyl)oxy]amine](/img/structure/B2760687.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)

![[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2760701.png)